molecular formula C12H11N3O4S B14611585 1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine CAS No. 58522-73-9

1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine

Cat. No.: B14611585
CAS No.: 58522-73-9
M. Wt: 293.30 g/mol
InChI Key: FJTUFUBBMAPIKV-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine is a complex organic compound characterized by the presence of a nitrophenyl group, a thiazole ring, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The imine bond can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrophenylacetonitrile
  • 4,5-Dimethoxy-2-nitrophenylamine
  • 4,5-Dimethoxy-2-nitrophenylthiazole

Uniqueness

1-(4,5-Dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct chemical and biological properties

Properties

CAS No.

58522-73-9

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C12H11N3O4S/c1-18-10-5-8(7-14-12-13-3-4-20-12)9(15(16)17)6-11(10)19-2/h3-7H,1-2H3

InChI Key

FJTUFUBBMAPIKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=NC=CS2)[N+](=O)[O-])OC

Origin of Product

United States

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